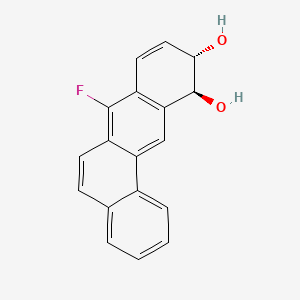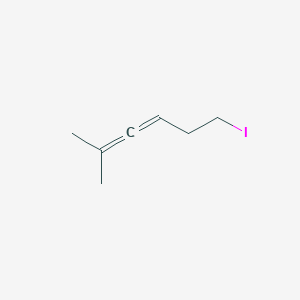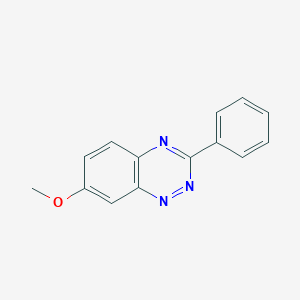![molecular formula C26H18S2 B14407987 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] CAS No. 83759-10-8](/img/structure/B14407987.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and phenylsulfanyl groups attached to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] typically involves the coupling of ethyne with 4-(phenylsulfanyl)benzene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethyne group, forming a saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the phenylsulfanyl groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The ethyne group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-bromobenzene]: Bromine atoms replace the phenylsulfanyl groups.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is unique due to the presence of both ethyne and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
83759-10-8 |
|---|---|
Molekularformel |
C26H18S2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-phenylsulfanyl-4-[2-(4-phenylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H18S2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H |
InChI-Schlüssel |
VAKOHRHYRNGMPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


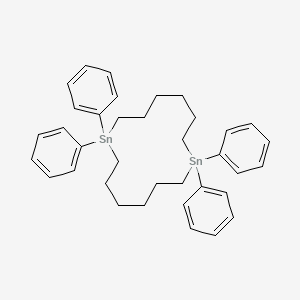
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
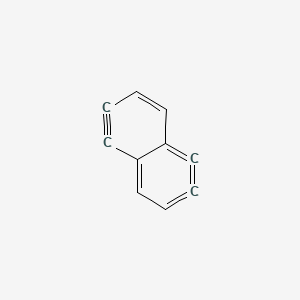

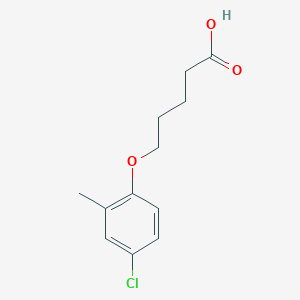

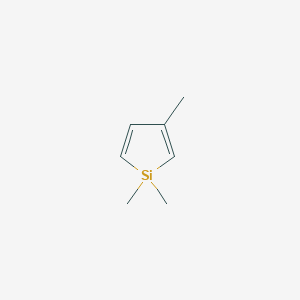
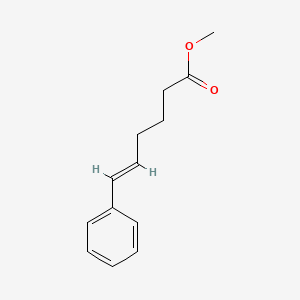
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)

